Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Chemical and Physical Properties of 2-Methylnonane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylnonane (also known as isodecane) is a branched-chain alkane that serves as a vital component in various scientific and industrial applications.[1] As a significant constituent of fuels and a versatile non-polar solvent, its behavior is of considerable interest in fields ranging from organic chemistry and petrochemical research to combustion science.[1][2][3] This guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-methylnonane, offering field-proven insights into its synthesis, analysis, and handling. The protocols and data presented herein are grounded in established standards to ensure scientific integrity and reproducibility.
Molecular Structure and Identification
Understanding the core identity of a chemical is the foundation of all subsequent research. 2-Methylnonane is a saturated hydrocarbon with the molecular formula C₁₀H₂₂.[4] Its structure consists of a nine-carbon nonane backbone with a methyl group branching from the second carbon atom.[1] This branched structure is a key determinant of its physical properties, distinguishing it from its linear isomer, n-decane.
The primary identifiers for 2-Methylnonane are consolidated in Table 1 for ease of reference.
Table 1: Chemical Identifiers for 2-Methylnonane
| Identifier | Value | Source(s) |
| IUPAC Name | 2-Methylnonane | [5] |
| Synonyms | Isodecane, Nonane, 2-methyl- | [5][6] |
| CAS Number | 871-83-0 | [4] |
| Molecular Formula | C₁₀H₂₂ | [4] |
| Molecular Weight | 142.28 g/mol | [7] |
| SMILES | CCCCCCCC(C)C | [3] |
| InChI Key | SGVYKUFIHHTIFL-UHFFFAOYSA-N | [3] |
| EC Number | 212-814-5 | [7] |
Physicochemical Properties
The physical properties of 2-Methylnonane dictate its behavior in various systems, from its utility as a solvent to its performance characteristics in fuels. It exists as a colorless liquid with a distinct petroleum-like odor.[6][8] A summary of its key quantitative physical and thermodynamic properties is provided in Table 2.
Table 2: Core Physical and Thermodynamic Properties of 2-Methylnonane
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless liquid | Standard | [8] |
| Boiling Point | 166 - 169 °C | 760 mmHg | [9][10] |
| Melting Point | -74.6 °C | - | [8] |
| Density | 0.726 g/mL | 20 °C | [9][10] |
| Refractive Index | 1.410 | 20 °C | [9][10] |
| Flash Point | 46 °C (115 °F) | Closed Cup | [6][9] |
| Vapor Pressure | 1.89 mmHg | 25 °C | [11] |
| Water Solubility | 0.8985 mg/L (Insoluble) | 25 °C (est.) | [11] |
| Solubility (Organic) | Soluble | Chloroform, Ether, Benzene | [9][12] |
| Critical Temperature | 337.55 °C | - | [13] |
| Critical Pressure | 21.2 bar | - | [13] |
| Enthalpy of Vaporization | 342.45 kJ/kg | 25 °C, 1 atm | [13] |
| Enthalpy of Formation (ΔfH°gas) | -260.2 kJ/mol | Standard | [14] |
Causality Behind Physical Properties
The branched structure of 2-Methylnonane is directly responsible for its lower melting and boiling points compared to its straight-chain isomer, n-decane (Boiling Point: ~174 °C). The methyl branch disrupts the orderly packing of molecules, weakening the intermolecular van der Waals forces. This reduced intermolecular attraction requires less thermal energy to transition from a solid to a liquid (melting) or from a liquid to a gas (boiling). Its hydrophobic nature and low polarity explain its insolubility in water and high solubility in non-polar organic solvents.[15]
Chemical Properties and Reactivity
As a saturated alkane, 2-Methylnonane is generally characterized by its chemical stability and lack of reactivity under ambient conditions. Its C-C and C-H bonds are strong and non-polar, making them resistant to attack by most acids, bases, and oxidizing agents.
-
Combustion: The most significant reaction of 2-Methylnonane is combustion. In the presence of excess oxygen, it burns to produce carbon dioxide and water, releasing a substantial amount of energy. This exothermic process is fundamental to its use in fuels.
-
Halogenation: Under UV light or at high temperatures, 2-Methylnonane can undergo free-radical substitution reactions with halogens (e.g., chlorine, bromine) to form haloalkanes.
-
Pyrolysis (Cracking): At very high temperatures and in the absence of oxygen, 2-Methylnonane can undergo pyrolysis, where its C-C bonds break to form a mixture of smaller, more volatile alkanes and alkenes.
Synthesis Pathway: A Validating Protocol
For research applications requiring high-purity 2-Methylnonane, a reliable synthesis protocol is essential. The Grignard reaction provides a robust and well-established method for creating the specific carbon-carbon bond required to form the 2-methylnonane structure.[16] This pathway involves the reaction of a Grignard reagent with an appropriate alkyl halide.
Below is a representative, self-validating protocol for the synthesis of 2-Methylnonane.
Diagram: Synthesis Workflow via Grignard Reaction
Caption: Workflow for the synthesis of 2-Methylnonane.
Step-by-Step Experimental Protocol: Grignard Synthesis
-
Apparatus Preparation: Assemble a three-neck round-bottom flask fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen gas inlet. All glassware must be rigorously flame-dried under a stream of dry nitrogen to eliminate any traces of water, which would quench the Grignard reagent.
-
Reagent Formation:
-
Place magnesium turnings in the flask.
-
In the dropping funnel, prepare a solution of 2-bromooctane in anhydrous diethyl ether.
-
Add a small volume of the 2-bromooctane solution to the magnesium turnings. Add a single crystal of iodine to initiate the reaction, evidenced by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, add the remaining 2-bromooctane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey, cloudy solution is the Grignard reagent, octan-2-ylmagnesium bromide.
-
-
Alkylation: Cool the Grignard reagent solution in an ice bath. Add methyl iodide dropwise from the dropping funnel. An exothermic reaction will occur. Control the rate of addition to maintain a manageable reaction temperature.
-
Workup and Quenching: After the addition is complete and the initial reaction has subsided, slowly and carefully pour the reaction mixture into a beaker containing a mixture of ice and a saturated aqueous solution of ammonium chloride (or dilute HCl). This step protonates the alkoxide intermediate and dissolves the magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. The 2-methylnonane product will be in the ether layer. Separate the layers, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Isolation: Remove the drying agent by filtration. The diethyl ether can be removed using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure 2-Methylnonane.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 2-Methylnonane is critical. Spectroscopic methods provide a definitive fingerprint of the molecule, while chromatography is used to assess purity.
Infrared (IR) Spectroscopy
The IR spectrum of an alkane is relatively simple but characteristic. For 2-Methylnonane, the spectrum is dominated by C-H bond vibrations.[17]
-
C-H Stretching: Strong, sharp absorptions are expected in the 2850-2975 cm⁻¹ region, corresponding to the stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.[18]
-
C-H Bending: Absorptions in the 1440-1480 cm⁻¹ range are due to C-H bending (scissoring) vibrations of CH₂ groups.[18] The bending vibrations for CH₃ groups appear around 1370-1385 cm⁻¹.[18] The presence of the isopropyl-like group at the end of the chain (from the C2 methyl branch) will result in a characteristic doublet in this region. The absence of significant peaks outside these regions (e.g., no broad O-H peak around 3300 cm⁻¹ or sharp C=O peak around 1700 cm⁻¹) confirms the absence of functional groups and the pure alkane nature of the sample.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information.[19][20]
-
¹H NMR: The proton NMR spectrum will show several distinct signals. The protons on the terminal methyl groups (C1 and the C2-branch) will appear as a triplet and a doublet, respectively, in the upfield region (~0.8-1.0 ppm). The numerous methylene (CH₂) groups along the chain will create a complex, overlapping multiplet around 1.2-1.4 ppm. The single methine (CH) proton at the C2 position will be a multiplet further downfield.
-
¹³C NMR: The carbon NMR spectrum will show unique signals for each chemically distinct carbon atom. Due to the molecule's asymmetry, all 10 carbons are expected to be unique. The signals will appear in the typical alkane region (~10-40 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and analyze fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 142. However, for branched alkanes, this peak is often weak or absent.[5]
-
Fragmentation: The spectrum will be characterized by a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). A prominent peak is expected at m/z = 43, corresponding to the stable isopropyl cation ([CH(CH₃)₂]⁺), resulting from cleavage alpha to the branch point.
Purity Assessment: Gas Chromatography (GC)
Gas chromatography is the standard method for determining the purity of volatile compounds like 2-Methylnonane.
-
Principle: The sample is vaporized and passed through a long capillary column with a stationary phase. Compounds separate based on their boiling points and interactions with the stationary phase.
-
Typical Protocol:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An initial oven temperature of ~50°C, held for 2 minutes, followed by a ramp of 10°C/minute up to ~250°C.
-
Analysis: A pure sample of 2-Methylnonane will show a single major peak at a specific retention time. Purity is calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram. Commercial grades often specify a purity of >98%.
-
Standardized Experimental Methodologies for Physical Properties
To ensure data integrity and comparability across laboratories, physical properties should be measured using standardized methods, such as those published by ASTM International.
Diagram: Property Determination Workflow
Caption: Standardized workflows for physical property validation.
-
Boiling Point (Distillation Range) - ASTM D86: This method covers the atmospheric distillation of petroleum products.[15] A sample is heated in a distillation flask, and the vapor temperatures are recorded as the condensate is collected.[4][21] This provides the initial boiling point (IBP), final boiling point (FBP), and a profile of the distillation range, which is crucial for fuel characterization.[9]
-
Density - ASTM D4052: This standard test uses a digital density meter based on an oscillating U-tube.[7][8] The instrument measures the oscillation period of the U-tube when filled with the sample, which is directly related to the sample's density.[22] This method is fast, requires a small sample volume, and provides high precision.
-
Kinematic Viscosity - ASTM D445: This method determines kinematic viscosity by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature.[11][23] The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density.[24]
-
Flash Point - ASTM D93: This method uses a Pensky-Martens closed-cup tester.[25] The sample is heated at a controlled rate while an ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite momentarily.[12][26] This is a critical safety parameter for handling and transportation.[27]
Safety, Handling, and Storage
Proper handling of 2-Methylnonane is imperative due to its flammability and health hazards.
-
GHS Hazards:
-
Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.[12] Use explosion-proof electrical equipment.
-
Ground/bond container and receiving equipment to prevent static discharge.[12]
-
Wear protective gloves, clothing, and eye protection.
-
If swallowed, do NOT induce vomiting. Immediately call a poison center or doctor.[12]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and cool.[12] Store locked up.
Conclusion
2-Methylnonane is a branched alkane with well-defined chemical and physical properties that are primarily dictated by its molecular structure. Its identity, purity, and physical characteristics can be reliably determined through a combination of spectroscopic analysis (IR, NMR, MS), gas chromatography, and standardized test methods (ASTM). A thorough understanding of these properties, coupled with robust synthesis and safe handling protocols, is essential for its effective and responsible use in research and industrial settings. This guide provides the foundational knowledge and validated methodologies required for professionals working with this important compound.
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